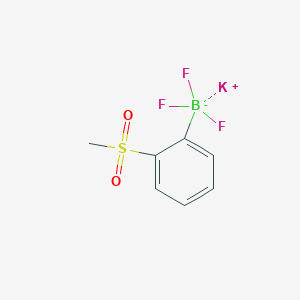

Potassium (2-methylsulfonylphenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(2-methylsulfonylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXDHUNDHNZMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635789 | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-65-3 | |

| Record name | Borate(1-), trifluoro[2-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium (2-methylsulfonylphenyl)trifluoroborate, a valuable building block in modern medicinal chemistry and drug development. The inherent stability and unique reactivity of potassium organotrifluoroborate salts make them superior alternatives to boronic acids in many synthetic applications.[1][2][3] This document outlines a detailed synthetic protocol, thorough characterization methods, and expected analytical data, presented in a clear and accessible format to facilitate its application in research and development.

Introduction

Potassium organotrifluoroborates have emerged as versatile and highly stable reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][3] Their enhanced stability compared to the corresponding boronic acids allows for a broader tolerance of reaction conditions and functional groups, making them ideal for complex molecule synthesis. The title compound, this compound, incorporates a sulfonyl group, a common pharmacophore that can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide details a reliable synthetic route to this valuable compound starting from the commercially available 2-(methylsulfonyl)phenylboronic acid.

Synthesis

The synthesis of this compound is achieved through the reaction of 2-(methylsulfonyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂). This straightforward and efficient method is widely applicable for the preparation of various potassium aryltrifluoroborates.

Experimental Protocol

Materials:

-

2-(Methylsulfonyl)phenylboronic acid (commercially available)[4]

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (deionized)

-

Acetone

-

Diethyl ether

Procedure:

-

In a polyethylene or Teflon beaker, dissolve 2-(methylsulfonyl)phenylboronic acid (1.0 eq) in methanol.

-

In a separate polyethylene beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (4.0 eq).

-

Cool the methanolic solution of the boronic acid to 0 °C in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. A white precipitate is expected to form.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Collect the solid precipitate by vacuum filtration and wash it sequentially with cold water, acetone, and diethyl ether to remove unreacted starting materials and inorganic salts.

-

Dry the resulting white solid under high vacuum to obtain this compound.

Safety Precautions: Potassium hydrogen difluoride is corrosive and toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of the target compound. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or acetone-d₆, where potassium organotrifluoroborates generally show good solubility.[5]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | 7.8 - 8.2 | m | Aromatic protons |

| 3.2 - 3.4 | s | Methyl protons of the sulfonyl group | |

| ¹³C NMR | 140 - 150 | C-B | Aromatic carbon attached to boron (often broad) |

| 125 - 140 | C-H, C-S | Aromatic carbons | |

| 40 - 45 | CH₃ | Methyl carbon of the sulfonyl group | |

| ¹⁹F NMR | -135 to -145 | q | Quartet due to coupling with ¹¹B |

| ¹¹B NMR | 2.5 - 4.5 | q | Quartet due to coupling with ¹⁹F |

Note: Predicted chemical shifts are based on data for structurally similar compounds and general trends observed for potassium organotrifluoroborates.[5] The carbon attached to the boron atom often appears as a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the trifluoroborate anion. Electrospray ionization in negative mode (ESI-) is a suitable technique for this analysis.

Table 2: Expected Mass Spectrometry Data

| Technique | Mode | Expected m/z |

| ESI-MS | Negative | [M-K]⁻ |

Melting Point (MP)

The melting point of the crystalline solid should be determined as an indicator of purity. Potassium organotrifluoroborates are typically high-melting-point solids.[6]

Workflow and Diagrams

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic route to this compound.

Characterization Workflow

The logical flow for the characterization of the final product is outlined below:

Caption: Analytical workflow for product characterization.

References

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Potassium (2-Methoxyphenyl)trifluoroborate | 236388-46-8 | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"physical and chemical properties of Potassium (2-methylsulfonylphenyl)trifluoroborate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2-methylsulfonylphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in modern synthetic chemistry, primarily due to their stability, ease of handling, and broad utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its synthesis and application in cross-coupling, and discusses its potential, though currently undocumented, relevance in medicinal chemistry and drug discovery. The stability of the trifluoroborate group allows it to be carried through various synthetic steps, making it a valuable building block in the construction of complex molecules.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its stability to air and moisture is a key advantage over corresponding boronic acids, simplifying storage and handling.

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known quantitative properties.

| Property | Value | Reference |

| CAS Number | 850623-65-3 | [2][3] |

| Molecular Formula | C₇H₇BF₃KO₂S | [1][2] |

| Molecular Weight | 262.1 g/mol | [2] |

| Melting Point | 78-84 °C | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |

Synthesis and Reactivity

The synthesis of potassium organotrifluoroborates typically involves the conversion of a corresponding organoboron precursor, such as a boronic acid or an organometallic reagent, with potassium hydrogen fluoride (KHF₂).[5][6][7] This method is widely applicable and generally high-yielding.

General Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of an aryltrifluoroborate from its corresponding boronic acid. This procedure is based on established methods for similar compounds and should be adaptable for this compound.[5][8]

Materials:

-

2-(Methylsulfonyl)phenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

Dissolve 2-(methylsulfonyl)phenylboronic acid in methanol in a round-bottom flask.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3-4 equivalents).

-

Cool the boronic acid solution in an ice bath and add the KHF₂ solution dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, during which a precipitate should form.

-

Remove the solvents under reduced pressure.

-

To the resulting solid, add hot acetone to dissolve the product, leaving behind excess inorganic salts.

-

Filter the hot solution to remove any insoluble material.

-

Concentrate the acetone filtrate under reduced pressure.

-

Precipitate the final product by adding diethyl ether to the concentrated acetone solution.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The trifluoroborate salt serves as a stable and effective nucleophilic partner.

General Protocol for Suzuki-Miyaura Coupling: [9][10][11]

Materials:

-

This compound

-

Aryl halide or triflate

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., RuPhos, SPhos, PPh₃)

-

Base (e.g., Cs₂CO₃, K₂CO₃)

-

Solvent system (e.g., Toluene/Water, THF/Water)

Procedure:

-

To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2-3 equivalents).

-

Add the palladium catalyst and ligand.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization (General Considerations)

While specific spectra for this compound are not available in the searched literature, this section outlines the expected spectroscopic features based on the analysis of similar organotrifluoroborate compounds.[8][12]

-

¹H NMR: The aromatic protons would appear in the range of δ 7.0-8.0 ppm, with splitting patterns dictated by the substitution on the phenyl ring. The methyl protons of the sulfonyl group would appear as a singlet further upfield, likely in the range of δ 2.5-3.5 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the typical δ 120-150 ppm region. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus. The methyl carbon of the sulfonyl group would be found at a higher field.

-

¹⁹F NMR: A characteristic signal for the BF₃ group is expected, typically appearing as a broad singlet or a quartet (due to coupling with ¹¹B) in the range of -130 to -150 ppm.[8][13]

-

¹¹B NMR: The ¹¹B nucleus should exhibit a signal characteristic of a tetracoordinate boron atom, which is generally found at a higher field compared to tricoordinate boron species.[14][15][16]

-

IR Spectroscopy: Expected vibrational bands would include those for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong characteristic bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak or fragments corresponding to the loss of potassium or trifluoroborate moieties.

Applications in Drug Discovery and Development

The introduction of sulfonyl groups into molecular scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[17][18] The trifluoromethyl group is also a well-known bioisostere used to enhance metabolic stability and binding affinity.[17]

Although no specific biological activities or signaling pathway modulations have been reported for this compound, its structure suggests potential as a synthetic intermediate for creating novel drug candidates. The sulfonylphenyl moiety is present in various biologically active compounds.

Given the lack of specific biological data, the following diagram illustrates a logical workflow for screening this compound in a drug discovery context.

Caption: A hypothetical workflow for the utilization of the compound in drug discovery.

Safety Information

Based on available safety data, this compound is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory safety protocols should be followed when handling this compound.

Conclusion

This compound is a stable and synthetically useful organotrifluoroborate salt. While detailed characterization and biological application data are currently sparse in the public domain, its chemical properties make it a valuable building block for organic synthesis, particularly for the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling. For researchers in drug development, this compound represents an accessible intermediate for the synthesis of novel molecules containing the 2-methylsulfonylphenyl moiety, a group of potential interest for modulating the properties of bioactive compounds. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 850623-65-3 CAS Manufactory [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 7. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 10. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. smrl.stanford.edu [smrl.stanford.edu]

- 17. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Potassium (2-methylsulfonylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2-methylsulfonylphenyl)trifluoroborate is a key organoboron compound with significant applications in synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it serves as a versatile and reliable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability and predictable reactivity make it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] The presence of the trifluoroborate moiety confers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store over extended periods.

| Property | Value | Reference |

| CAS Number | 850623-65-3 | [1][2] |

| Molecular Formula | C₇H₇BF₃KO₂S | [1][3] |

| Molecular Weight | 262.1 g/mol | [2] |

| Melting Point | 78-84 °C | [1] |

| Appearance | White solid | [1][4] |

| Solubility | Soluble in acetone, slightly soluble in acetonitrile. | [4] |

Synthesis of this compound

The synthesis of potassium aryltrifluoroborates is most commonly achieved through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[5][6] This method is generally high-yielding and results in a stable, crystalline product.

Experimental Protocol: General Synthesis from Arylboronic Acid

This protocol is a representative example for the synthesis of potassium aryltrifluoroborates and can be adapted for this compound, starting from 2-methylsulfonylphenylboronic acid.

Materials:

-

2-Methylsulfonylphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

-

Diethyl ether

Procedure:

-

In a round-bottomed flask, dissolve the 2-methylsulfonylphenylboronic acid (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of potassium hydrogen fluoride (3.0 eq) in water.

-

Slowly add the KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A thick white precipitate is expected to form.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

To remove residual water, add acetonitrile to the solid residue and evaporate under reduced pressure. Repeat this step two more times.

-

The crude this compound can be purified by dissolving it in a minimal amount of hot acetone and precipitating by the addition of diethyl ether.[4]

-

Filter the white solid, wash with diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and related structures. The stability and ease of handling of trifluoroborate salts offer significant advantages over the more sensitive boronic acids.[7][8]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

-

This compound (1.1 eq)

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., RuPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

-

Solvent system (e.g., toluene/water 10:1 or ethanol)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. Its inherent stability and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a preferred building block in many synthetic endeavors, particularly in the pharmaceutical industry. The provided protocols offer a starting point for the synthesis and application of this compound, which can be further optimized depending on the specific substrate and desired outcome. As the demand for efficient and robust synthetic methodologies continues to grow, the utility of potassium organotrifluoroborates like the title compound is expected to expand further.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Potassium (4-methylsulfonylphenyl)trifluoroborate [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium (2-methylsulfonylphenyl)trifluoroborate. The information presented herein is synthesized from established knowledge of potassium organotrifluoroborates and the known electronic effects of the sulfonyl functional group. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe and effective handling and storage of this compound.

Chemical Identity and General Properties

This compound is a member of the broader class of potassium organotrifluoroborates, which are widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] These compounds are generally crystalline solids that offer significant advantages over other organoboron reagents, such as boronic acids, due to their enhanced stability.[3]

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Potassium trifluoro(2-(methylsulfonyl)phenyl)borate |

| Molecular Formula | C₇H₇BF₃KO₂S |

| Molecular Weight | 262.10 g/mol |

| Appearance | Typically a white to off-white solid |

Stability Profile

While specific experimental stability data for this compound is not extensively documented in publicly available literature, a robust stability profile can be inferred from the well-established characteristics of potassium aryltrifluoroborates and the electronic properties of the sulfonyl group.

General Stability

Potassium organotrifluoroborates are renowned for their exceptional stability towards air and moisture, a stark contrast to the more sensitive nature of many other organometallic reagents.[1][2] The vast majority of these salts can be stored indefinitely at room temperature under normal atmospheric conditions without significant degradation.[1] This stability is attributed to the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[2]

Hydrolytic Stability

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[3] This process is often a prerequisite for their participation in cross-coupling reactions.[3] The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Studies have shown that the hydrolytic stability of aryltrifluoroborates is enhanced by the presence of electron-withdrawing substituents.[4] The sulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. Therefore, it is anticipated that this compound exhibits high hydrolytic stability, likely greater than that of the unsubstituted potassium phenyltrifluoroborate.

Factors affecting the hydrolytic stability of potassium aryltrifluoroborates.

Thermal Stability

Potassium organotrifluoroborates generally exhibit high thermal stability. For instance, some derivatives are stable at temperatures well above 300°C.[3] While the specific melting point of this compound is not reported in the searched literature, it is expected to be a high-melting solid, indicative of considerable thermal stability.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | While thermally stable, avoiding excessive heat prolongs shelf life. |

| Atmosphere | Store in a tightly sealed container. Inert atmosphere is not strictly necessary for routine storage. | Protects from atmospheric moisture, which can lead to slow hydrolysis over extended periods. |

| Light | Store in a light-resistant container or in a dark location. | While not explicitly stated to be light-sensitive, protection from light is a general best practice for chemical reagents. |

| Incompatibilities | Avoid strong oxidizing agents. | As with most organic compounds, strong oxidizers can lead to degradation. |

Experimental Protocols

General Synthesis of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are commonly synthesized from the corresponding arylboronic acid or its esters by treatment with potassium hydrogen fluoride (KHF₂).[2] A typical synthetic workflow is illustrated below.

General synthetic workflow for potassium aryltrifluoroborates.

Methodology:

-

Borylation: The corresponding aryl halide (e.g., 2-bromophenyl methyl sulfone) is subjected to a borylation reaction, such as a Miyaura borylation, to form the arylboronic acid or a corresponding ester (e.g., a pinacol ester).

-

Formation of the Trifluoroborate Salt: The crude or purified arylboronic acid/ester is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Isolation: The resulting potassium aryltrifluoroborate salt typically precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.

Protocol for Monitoring Hydrolytic Stability

The hydrolytic stability of this compound can be assessed using ¹⁹F NMR spectroscopy by monitoring the disappearance of the signal corresponding to the trifluoroborate anion and the appearance of signals for fluoride and other hydrolysis products over time.

Materials:

-

This compound

-

Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Deuterated solvent (e.g., D₂O) for NMR analysis

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Initiate the stability study by adding a precise volume of the stock solution to the pre-thermostated buffer solution in a reaction vessel.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Prepare the aliquots for NMR analysis, typically by adding a known amount of a deuterated solvent and an internal standard.

-

Acquire ¹⁹F NMR spectra for each time point.

-

Integrate the signals corresponding to the intact trifluoroborate and any degradation products.

-

Plot the concentration of the parent compound versus time to determine the rate of hydrolysis and the half-life of the compound under the tested conditions.

Conclusion

This compound is expected to be a highly stable crystalline solid, benefiting from the inherent stability of the potassium organotrifluoroborate class and the electronic stabilization provided by the electron-withdrawing methylsulfonyl group. It is stable to air and moisture under ambient conditions, allowing for convenient handling and storage. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. While generally robust, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis. The provided experimental protocols offer a framework for the synthesis and stability assessment of this valuable synthetic reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]

Unveiling the Molecular Architecture: A Technical Guide to Potassium (2-methylsulfonylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2-methylsulfonylphenyl)trifluoroborate is a versatile organoboron compound that has garnered significant interest in the field of organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable reagent in the construction of complex molecular frameworks, a critical aspect of drug discovery and materials science. This technical guide provides an in-depth analysis of its molecular structure, experimental protocols for its synthesis and characterization, and its applications in modern synthetic chemistry.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a concise overview of its key identifiers and physicochemical properties.

| Property | Value |

| Chemical Formula | C₇H₇BF₃KO₂S |

| Molecular Weight | 262.1 g/mol |

| CAS Number | 850623-65-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, water, and acetone |

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be inferred from the crystal structures of analogous potassium aryltrifluoroborates. The central boron atom is tetrahedrally coordinated to one carbon atom of the phenyl ring and three fluorine atoms. The potassium ion is coordinated to the fluorine atoms of the trifluoroborate anion.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of its corresponding boronic acid, 2-(methylsulfonyl)phenylboronic acid, with potassium hydrogen fluoride (KHF₂). This straightforward and efficient method is widely applicable for the preparation of various potassium organotrifluoroborates.[2][3]

Experimental Protocol:

-

Starting Material: 2-(methylsulfonyl)phenylboronic acid.

-

Reagent: Potassium hydrogen fluoride (KHF₂).

-

Solvent: A mixture of methanol and water.

-

Procedure:

-

Dissolve 2-(methylsulfonyl)phenylboronic acid in methanol.

-

Add an aqueous solution of potassium hydrogen fluoride (typically 3-4 equivalents) to the methanolic solution of the boronic acid.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).

-

Remove the solvents under reduced pressure.

-

The resulting solid is then typically purified by recrystallization or washing with a suitable solvent to afford pure this compound.

-

Spectroscopic Data

| Nucleus | Solvent | Estimated Chemical Shift (ppm) | Remarks |

| ¹H NMR | DMSO-d₆ | 7.0 - 8.0 | Aromatic protons will appear as a complex multiplet. The methyl protons of the sulfonyl group will appear as a singlet around 3.2 ppm. |

| ¹³C NMR | DMSO-d₆ | 120 - 150 | Aromatic carbons will resonate in this region. The carbon attached to the boron will show a broad signal. The methyl carbon of the sulfonyl group will appear around 40 ppm. |

| ¹⁹F NMR | DMSO-d₆ | -135 to -145 | A characteristic broad quartet is expected due to coupling with the ¹¹B nucleus. |

| ¹¹B NMR | DMSO-d₆ | 3.0 - 6.0 | A quartet is expected due to coupling with the three fluorine atoms. |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems that are prevalent in pharmaceuticals and functional materials. The trifluoroborate salt offers advantages over boronic acids, including enhanced stability and, in some cases, improved reactivity.[2][7]

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.

Role in Drug Discovery

While specific biological activities of this compound have not been extensively reported, the broader class of sulfonylphenyl boronic acids and their derivatives are recognized for their potential in medicinal chemistry. The boronic acid moiety is a known pharmacophore that can interact with biological targets, such as the active sites of enzymes.[8][9] The sulfonyl group can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a molecule. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates.

Conclusion

This compound is a stable and versatile reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. Its straightforward synthesis and predictable reactivity make it an important tool for researchers in academia and industry. Further exploration of its reactivity and potential applications in drug discovery and materials science is warranted and expected to yield new and valuable molecular entities.

References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Organotrifluoroborate Salts: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborate salts have emerged from relative obscurity to become indispensable reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their versatile reactivity, has established them as superior alternatives to traditional organoboron compounds in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the discovery and historical development of organotrifluoroborate salts, detailed experimental protocols for their synthesis, a comprehensive overview of their applications in synthetic and medicinal chemistry, and a discussion of their mechanism of action. Quantitative data on synthesis yields and stability are presented in structured tables for clear comparison, and key reaction pathways are illustrated with detailed diagrams.

A Historical Perspective: From Laboratory Curiosity to Synthetic Staple

The journey of organotrifluoroborate salts began in the mid-20th century, where they were initially regarded as mere laboratory curiosities. The first documented preparation of an organotrifluoroborate complex was in 1940 by Fowler and Krauss. However, it was the seminal work of Vedejs and his research group in 1995 that truly unlocked their synthetic potential.[1] They introduced a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF2).[1] This breakthrough made these valuable reagents readily accessible and set the stage for their widespread adoption in organic synthesis.

Prior to Vedejs's work, the synthesis of organotrifluoroborates was often cumbersome and utilized hazardous reagents like organotin compounds. The use of KHF2 provided a safe, efficient, and scalable route, tolerating a wide variety of functional groups. Following this pivotal discovery, the research groups of Molander and others extensively explored the utility of organotrifluoroborate salts, particularly as robust coupling partners in palladium-catalyzed cross-coupling reactions. Their work demonstrated the superior stability and, in many cases, enhanced reactivity of organotrifluoroborates compared to their boronic acid counterparts, solidifying their position as essential tools in the synthetic chemist's arsenal.

The Chemistry of Stability and Reactivity

The exceptional stability of potassium organotrifluoroborate salts is a direct consequence of the tetracoordinate nature of the boron atom. The strong boron-fluorine bonds and the formation of a stable anionic "ate" complex render them resistant to oxidation, hydrolysis, and protodeboronation under typical storage and reaction conditions.[2][3] This inherent stability allows for their long-term storage without special precautions and their compatibility with a broad range of functional groups and reaction conditions that are often detrimental to other organoboron reagents.[2]

Despite their stability, organotrifluoroborates exhibit excellent reactivity in the presence of a suitable catalyst and reaction conditions. In the context of the Suzuki-Miyaura reaction, it is generally accepted that the organotrifluoroborate undergoes slow hydrolysis in situ to generate the corresponding boronic acid, which then enters the catalytic cycle.[3] This slow-release mechanism is believed to be a key factor in their often superior performance, as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as homocoupling.[3]

Synthesis of Organotrifluoroborate Salts: A Practical Guide

The Vedejs protocol remains the most common and versatile method for the synthesis of potassium organotrifluoroborate salts. The general procedure involves the reaction of a boronic acid with potassium hydrogen difluoride in a suitable solvent system, typically a mixture of methanol and water.

General Experimental Protocol for the Synthesis of Potassium Phenyltrifluoroborate

To a solution of phenylboronic acid (1.0 eq) in methanol, a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 eq) is added slowly with vigorous stirring. A white precipitate of potassium phenyltrifluoroborate typically forms immediately. The reaction mixture is stirred at room temperature for 15-30 minutes. The solid product is then collected by filtration, washed with cold methanol, and dried under vacuum. Recrystallization from a minimal amount of acetonitrile can be performed for further purification.[4]

Synthesis of Various Organotrifluoroborate Classes

The general protocol can be adapted for the synthesis of a wide array of organotrifluoroborate salts, including aryl, heteroaryl, alkyl, alkenyl, and alkynyl derivatives.

Table 1: Representative Yields for the Synthesis of Various Potassium Organotrifluoroborate Salts

| Substrate (Boronic Acid or Precursor) | Product | Yield (%) | Reference |

| Phenylboronic Acid | Potassium Phenyltrifluoroborate | 82 | [4] |

| 4-Methoxyphenylboronic Acid | Potassium 4-Methoxyphenyltrifluoroborate | 95 | [5] |

| 2-Thiopheneboronic Acid | Potassium 2-Thienyltrifluoroborate | 91 | [5] |

| n-Butylboronic Acid | Potassium n-Butyltrifluoroborate | 85 | [4] |

| (E)-Styrylboronic Acid | Potassium (E)-Styryltrifluoroborate | 92 | [6] |

| Phenylethynylboronic Acid | Potassium Phenylethynyltrifluoroborate | 88 | [4] |

Detailed Experimental Protocols

Potassium bromo- and iodomethyltrifluoroborates can be prepared via an in situ reaction of n-BuLi with dibromo- or diiodomethane, respectively, in the presence of a trialkyl borate, followed by treatment with KHF2. These halomethyltrifluoroborates can then undergo nucleophilic substitution to generate a variety of functionalized alkyltrifluoroborates.[7]

A general method for the synthesis of cis-alkenyltrifluoroborates involves the hydroboration of terminal alkynes with dicyclohexylborane, followed by protodeboronation and subsequent treatment with KHF2.[6]

Potassium alkynyltrifluoroborates can be prepared in a one-pot, three-step procedure starting from terminal alkynes. The alkyne is first deprotonated, followed by boronation with a trialkyl borate and in situ treatment with KHF2.[4]

Applications in Organic Synthesis and Drug Discovery

The primary application of organotrifluoroborate salts is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. Their stability and predictable reactivity have made them particularly valuable in complex molecule synthesis and medicinal chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction

Organotrifluoroborates serve as excellent nucleophilic partners in the palladium-catalyzed cross-coupling with a wide range of electrophiles, including aryl and vinyl halides and triflates.

References

- 1. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]

- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

The Ascendancy of Potassium Organotrifluoroborates: A Technical Guide to Their Advantages in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the pursuit of robust, efficient, and versatile reagents is paramount. Among the organoboron family, potassium (organo)trifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts. Their remarkable stability, ease of handling, and broad reactivity profile have established them as indispensable tools in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the core advantages of potassium organotrifluoroborates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their integration into modern synthetic workflows.

The Stability Advantage: Overcoming the Limitations of Traditional Organoboron Reagents

A primary driver for the adoption of potassium organotrifluoroborates is their exceptional stability. Unlike boronic acids, which are prone to dehydration to form cyclic boroxines and are often susceptible to protodeboronation, organotrifluoroborates are generally stable, crystalline solids.[1] This inherent stability to air and moisture simplifies their storage and handling, eliminating the need for strictly inert atmospheres and anhydrous conditions that are often required for other organometallic reagents.[1][2]

The tetracoordinate nature of the boron atom in organotrifluoroborates, saturated by three electronegative fluorine atoms, renders them less susceptible to premature decomposition and side reactions.[1] This stability allows for a broader tolerance of functional groups within the organotrifluoroborate itself and in the reaction partners. Consequently, complex molecules can be assembled more efficiently, often without the need for cumbersome protection-deprotection sequences.[3]

Broadening the Synthetic Scope: Versatility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Potassium organotrifluoroborates are highly versatile reagents that participate in a wide array of transition-metal-catalyzed cross-coupling reactions. Their application has significantly expanded the scope of well-established transformations and enabled the development of novel synthetic methodologies.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and potassium organotrifluoroborates have proven to be exceptional coupling partners. They can be effectively coupled with a diverse range of organic electrophiles, including aryl and heteroaryl halides and triflates.[4][5] In many instances, particularly with challenging substrates, organotrifluoroborates provide superior yields compared to the corresponding boronic acids.[5]

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroaryl Compounds

| Heteroaryl Boron Reagent | Coupling Partner | Product | Yield (%) with Boronic Acid | Yield (%) with Trifluoroborate |

| 2-Thiopheneboronic acid / K-(2-Thienyl)trifluoroborate | 4-Bromoacetophenone | 4-(Thiophen-2-yl)acetophenone | 65 | 88 |

| 2-Pyridinylboronic acid / K-(2-Pyridinyl)trifluoroborate | 4-Chloroanisole | 2-(4-Methoxyphenyl)pyridine | 42 | 75 |

| 3-Furanylboronic acid / K-(3-Furanyl)trifluoroborate | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)furan | 55 | 82 |

Data compiled from various sources and are representative examples.

Rhodium-Catalyzed Conjugate Additions

Potassium organotrifluoroborates are excellent nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. These reactions proceed under mild conditions and tolerate a wide range of functional groups, providing efficient access to β-substituted ketones, esters, and nitriles.

Table 2: Rhodium-Catalyzed 1,4-Addition of Potassium Organotrifluoroborates to Enones

| Organotrifluoroborate | Enone | Catalyst System | Solvent | Yield (%) |

| K-Phenyltrifluoroborate | Cyclohex-2-en-1-one | [Rh(acac)(CO)2]/dppf | Dioxane/H₂O | 95 |

| K-Vinyltrifluoroborate | Methyl vinyl ketone | [Rh(cod)Cl]₂/PPh₃ | THF/H₂O | 88 |

| K-(4-Methoxyphenyl)trifluoroborate | Chalcone | [Rh(acac)(CO)2]/dppb | Dioxane/H₂O | 92 |

acac = acetylacetonate, cod = 1,5-cyclooctadiene, dppf = 1,1'-bis(diphenylphosphino)ferrocene, dppb = 1,4-bis(diphenylphosphino)butane.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam reaction provides a powerful method for the formation of carbon-heteroatom bonds. Potassium organotrifluoroborates have been successfully employed in copper-catalyzed Chan-Lam couplings with phenols and amines to furnish diaryl ethers and arylamines, respectively.[6] This methodology offers a valuable alternative to traditional methods that often require harsh reaction conditions.

Table 3: Copper-Catalyzed Chan-Lam Coupling of Potassium Aryltrifluoroborates

| Aryltrifluoroborate | Nucleophile | Catalyst | Ligand | Yield (%) |

| K-Phenyltrifluoroborate | Phenol | Cu(OAc)₂ | Pyridine | 85 |

| K-(4-Tolyl)trifluoroborate | Aniline | Cu(OAc)₂ | DMAP | 78 |

| K-(3-Chlorophenyl)trifluoroborate | 4-Methoxyphenol | Cu(OAc)₂ | Pyridine | 82 |

OAc = acetate, DMAP = 4-dimethylaminopyridine.

Experimental Protocols: A Practical Guide

General Procedure for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

This protocol provides a general method for the conversion of arylboronic acids to their corresponding potassium aryltrifluoroborate salts.

Materials:

-

Arylboronic acid (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂) (3.0 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Diethyl ether

Procedure:

-

Dissolve the arylboronic acid in methanol in a round-bottom flask.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Slowly add the KHF₂ solution to the stirring methanolic solution of the arylboronic acid at room temperature.

-

A white precipitate of the potassium aryltrifluoroborate will typically form immediately.

-

Stir the mixture for 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration through a Büchner funnel.

-

Wash the solid with cold water, followed by acetone, and finally with diethyl ether.

-

Dry the resulting white crystalline solid under vacuum to obtain the pure potassium aryltrifluoroborate.

Detailed Protocol for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide

This protocol details the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with 4-bromoacetophenone.

Materials:

-

Potassium vinyltrifluoroborate (1.0 eq)

-

4-Bromoacetophenone (1.0 eq)

-

Palladium(II) chloride (PdCl₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (6 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a sealable reaction tube, add potassium vinyltrifluoroborate, 4-bromoacetophenone, palladium(II) chloride, triphenylphosphine, and cesium carbonate.

-

Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add a 9:1 mixture of THF and water to the reaction tube.

-

Seal the tube and heat the reaction mixture to 85 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product.

Visualizing Workflows and Mechanisms

The integration of potassium organotrifluoroborates into modern synthetic strategies can be complex. The following diagrams, rendered in DOT language, illustrate key experimental workflows and proposed reaction mechanisms.

Caption: High-throughput screening workflow for Suzuki-Miyaura coupling optimization.

Caption: Proposed mechanism for the vinylation of iminium cations.

Conclusion: A Paradigm Shift in Organic Synthesis

Potassium organotrifluoroborates represent a significant advancement in the field of organic synthesis. Their superior stability, ease of handling, and broad reactivity profile address many of the limitations associated with traditional organoboron reagents. For researchers, scientists, and drug development professionals, the adoption of these versatile building blocks can lead to more efficient, reliable, and cost-effective synthetic routes to complex molecules. As the exploration of their reactivity continues, potassium organotrifluoroborates are poised to play an even more prominent role in shaping the future of modern organic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]

Safety and Handling Precautions for Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide

Disclaimer: This document provides a summary of safety and handling precautions for Potassium (2-methylsulfonylphenyl)trifluoroborate based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound (CAS No. 850637-47-5) was found during the literature search. The information herein should be used as a guideline and is not a substitute for a formal risk assessment conducted by qualified safety professionals. Researchers, scientists, and drug development professionals are advised to exercise caution and implement rigorous safety protocols when handling this compound.

Hazard Identification and Classification

Based on the hazard classifications of analogous potassium organotrifluoroborates, this compound is anticipated to pose the following hazards:

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][2][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2][3] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2][3] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][5] |

| P405 | Store locked up.[5] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5] |

Physical and Chemical Properties

| Property | Value | Source Analogue |

| Physical State | Solid (Crystalline) | Potassium Phenyltrifluoroborate[6] |

| Color | White to off-white | General observation for similar compounds |

| Odor | No data available | |

| Solubility | Soluble in acetone, slightly soluble in acetonitrile.[6] | Potassium Phenyltrifluoroborate[6] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile).

-

A lab coat or other protective clothing should be worn to prevent skin contact.[2]

-

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates is recommended.[2]

Handling Procedures

-

Avoid the formation of dust and aerosols.[1]

-

Do not breathe dust.

-

Avoid contact with skin, eyes, and clothing.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Storage

-

Store away from heat and sources of ignition.[1]

First-Aid Measures

In the event of exposure, follow these first-aid protocols:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[8] Avoid generating dust.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] Consult with a licensed professional waste disposal service to ensure compliance.

Visualized Workflows and Relationships

Emergency Response Protocol

Caption: Emergency first-aid procedures following exposure.

Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of the compound.

References

A Technical Guide to the Solubility of Potassium (2-methylsulfonylphenyl)trifluoroborate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium (2-methylsulfonylphenyl)trifluoroborate. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility information based on the general behavior of potassium organotrifluoroborates and provides a standardized experimental protocol for determining its precise solubility.

Introduction to this compound

This compound is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability in air and moisture, making them valuable reagents in organic synthesis, particularly in cross-coupling reactions.[1] The solubility of these reagents is a critical parameter for reaction optimization, purification, and formulation in various applications, including pharmaceutical development.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Potassium Aryltrifluoroborates in Common Organic Solvents

| Solvent Category | Solvent Examples | General Solubility |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High Solubility |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate Solubility |

| Ethers | THF, Diethyl Ether | Slight to Low Solubility |

| Aromatic Hydrocarbons | Toluene | Slight Solubility |

| Halogenated Solvents | Dichloromethane, Chloroform | Generally Insoluble |

| Nonpolar Hydrocarbons | Hexanes, Cyclohexane | Insoluble |

Note: This table is a generalized representation for potassium aryltrifluoroborates. The presence of the methylsulfonyl group in the target compound is expected to enhance its polarity, likely increasing its solubility in polar solvents.

Potassium organotrifluoroborates generally show high solubility in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO.[1] Some are slightly soluble in toluene, THF, and water, but are typically insoluble in nonpolar solvents like dichloromethane, ether, and hydrocarbons.[1]

Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method

A reliable and widely used method for determining the solubility of crystalline solids like this compound in organic solvents is the dynamic, or synthetic, method. This method relies on the visual or instrumental determination of the dissolution temperature of a sample with a known composition.

Principle: A mixture of the solute (this compound) and the solvent of interest is prepared with a precise, known composition. The mixture is then heated at a controlled rate with constant stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature probe (e.g., Pt100)

-

Circulating bath for temperature control

-

Analytical balance for accurate weighing

-

Optional: Turbidity sensor for automated detection of the clear point

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound into the glass vessel.

-

Solvent Addition: Add a precise volume or weight of the desired organic solvent to the vessel.

-

Heating and Stirring: Begin stirring the mixture at a constant rate and start heating the vessel using the circulating bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

-

Observation: Continuously monitor the mixture for the disappearance of the last solid crystals. The temperature at which the solution becomes completely clear is the dissolution temperature.

-

Data Collection: Record the dissolution temperature for the known composition.

-

Repeat: Repeat steps 1-5 with different compositions of solute and solvent to generate a series of data points.

-

Solubility Curve Construction: Plot the mole fraction or concentration of the solute against the dissolution temperature to construct the solubility curve.

Workflow for Solubility Determination:

Caption: A flowchart illustrating the key steps in determining solubility using the dynamic method.

Logical Relationship of Solubility and Solvent Properties

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This relationship can be visualized as a logical flow from the properties of the solute and solvent to the resulting solubility.

Caption: A diagram showing the relationship between solute/solvent properties and solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its solubility profile can be inferred from the general behavior of potassium aryltrifluoroborates. It is expected to be highly soluble in polar aprotic and protic solvents and poorly soluble in nonpolar organic solvents. For precise quantitative measurements, the dynamic (synthetic) method provides a robust and reliable experimental protocol. Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and for the development of new chemical entities in the pharmaceutical industry.

References

Spectroscopic and Analytical Profile of Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of Potassium (2-methylsulfonylphenyl)trifluoroborate (CAS Number: 850623-65-3). Due to the limited availability of specific experimental data in public databases, this document outlines the anticipated spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy. It also furnishes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of organoboron compounds.

Chemical Structure and Properties

This compound is a member of the versatile class of potassium organotrifluoroborate salts. These compounds are known for their stability to air and moisture, making them convenient reagents in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

| Property | Value |

| CAS Number | 850623-65-3[1][2][3] |

| Molecular Formula | C₇H₇BF₃KO₃S |

| Molecular Weight | 262.10 g/mol [1] |

| Appearance | Expected to be a white to off-white solid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the functional groups present in the molecule and data reported for similar organotrifluoroborate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated polar aprotic solvents such as DMSO-d₆ or acetone-d₆ due to the salt's solubility.

Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | 7.8 - 8.2 | Multiplet | Aromatic protons ortho and para to the sulfonyl group, deshielded. |

| 7.4 - 7.7 | Multiplet | Remaining aromatic protons. | |

| ~3.2 | Singlet | Methyl protons of the sulfonyl group. | |

| ¹³C NMR | 140 - 145 | Singlet | Aromatic carbon attached to the sulfonyl group. |

| 125 - 135 | Singlet | Other aromatic carbons. | |

| ~44 | Singlet | Methyl carbon of the sulfonyl group. | |

| (Not observed) | Broad | Carbon attached to boron is often broadened and may not be observed. | |

| ¹⁹F NMR | -135 to -145 | Quartet | Due to coupling with ¹¹B. |

| ¹¹B NMR | 2 - 5 | Quartet | Due to coupling with ¹⁹F. |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 1350 - 1300 & 1160 - 1120 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching |

| 1100 - 1000 | B-F | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is expected to show the anionic component of the salt. Electrospray ionization in negative mode (ESI-) would be a suitable technique.

Table 3: Predicted Mass Spectrometry Data

| m/z (Negative Ion Mode) | Fragment |

| 223.0 | [M-K]⁻ |

| 204.0 | [M-K-F]⁻ |

| 185.0 | [M-K-2F]⁻ |

| 166.0 | [M-K-3F]⁻ |

| 155.0 | [C₆H₄SO₂CH₃]⁻ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for potassium organotrifluoroborates.

NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (General):

-

¹H NMR:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 s

-

Relaxation delay: 1-5 s

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 s

-

Relaxation delay: 2-5 s

-

Number of scans: 1024 or more (due to low natural abundance)

-

-

¹⁹F NMR:

-

Reference: External CFCl₃ (0 ppm) or other suitable standard.

-

Acquisition parameters similar to ¹H NMR.

-

-

¹¹B NMR:

-

Reference: External BF₃·OEt₂ (0 ppm).

-

A broader spectral width may be required.

-

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and collect the spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid or base may be added to aid ionization if necessary.

Acquisition Parameters (ESI-):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal of the [M-K]⁻ ion.

-

Acquire the mass spectrum over an appropriate m/z range.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a potassium aryltrifluoroborate, such as this compound.

References

Methodological & Application

Application Notes and Protocols for Potassium (2-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and high reactivity under appropriate conditions. This document provides detailed application notes and protocols for the use of Potassium (2-methylsulfonylphenyl)trifluoroborate , a versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The presence of the ortho-methylsulfonyl group introduces a strong electron-withdrawing feature, influencing the electronic properties and potential biological activity of the resulting biaryl products.

While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively documented, its reactivity can be reliably predicted based on studies of analogous aryltrifluoroborates bearing electron-withdrawing groups. The protocols and data presented herein are based on established methodologies for similar substrates and provide a robust starting point for researchers.

Key Advantages of Potassium Aryltrifluoroborates

-

Air and Moisture Stability: Unlike many boronic acids, potassium trifluoroborate salts are typically crystalline solids that are stable to air and moisture, facilitating storage and handling.

-

Enhanced Reactivity: In many cases, aryltrifluoroborates exhibit enhanced reactivity and provide higher yields compared to their boronic acid counterparts.

-

Controlled Stoichiometry: Their solid nature allows for precise measurement and stoichiometry control in reactions.

-

Reduced Byproducts: The use of trifluoroborates can often minimize the formation of homocoupled byproducts.

General Reaction Scheme